1-Bromo-3,4-dimethoxy-2-methylbenzene
Overview
Description
The compound 1-Bromo-3,4-dimethoxy-2-methylbenzene is a brominated aromatic molecule with methoxy and methyl substituents. It is related to various other substituted benzenes that have been studied for their chemical properties and potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through different methods. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions has been explored, leading to different bromination products, including the synthesis of new sulfur-containing quinone derivatives . Similarly, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation, which is a method that could potentially be adapted for the synthesis of 1-Bromo-3,4-dimethoxy-2-methylbenzene .
Molecular Structure Analysis
The molecular structure of brominated benzenes can be determined using techniques such as X-ray crystallography. For example, 1-Bromo-2,3,5,6-tetramethylbenzene has been analyzed to reveal its crystalline phases and molecular conformation . These findings provide insights into the structural aspects of brominated aromatic compounds, which could be relevant for understanding the molecular structure of 1-Bromo-3,4-dimethoxy-2-methylbenzene.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions. The study of these reactions can lead to the development of new synthetic methods and materials. For example, the bromination-dehydrobromination of certain brominated compounds has been shown to yield different products, which can then react further with other reagents like dimethyl malonate and methyl acetoacetate . These types of reactions could be applicable to 1-Bromo-3,4-dimethoxy-2-methylbenzene for the synthesis of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the crystal structures of various substituted benzenes have been studied to understand their intermolecular interactions and bonding patterns 10. These studies contribute to a broader understanding of how substituents like bromine, methoxy, and methyl groups affect the properties of the benzene ring, which is relevant for predicting the behavior of 1-Bromo-3,4-dimethoxy-2-methylbenzene in different environments.
Scientific Research Applications
Synthesis and Chemical Reactions
- Regioselective Bromination and Conversion into Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) explored the NBS bromination of a similar compound, 1,4-dimethoxy-2,3-dimethylbenzene, under various conditions. The research resulted in different bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, demonstrating the compound's potential in synthesizing new sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Thermochemistry Studies
- Evaluation of Vapor Pressures and Enthalpies : Verevkin et al. (2015) studied the vapor pressures and enthalpies of various bromo- and iodo-substituted methylbenzenes, including 1-bromo-2-methylbenzene, providing essential data for understanding the thermochemical properties of such compounds (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).
Applications in Organic Synthesis
- Synthesis of Complex Organic Molecules : The synthesis of complex organic compounds often involves bromo-substituted benzene derivatives. For example, Wang et al. (1993) synthesized 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene for pharmacokinetic and pharmacodynamic evaluation (Wang, Fawwaz, & Heertum, 1993). Additionally, Agou et al. (2015) described the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, highlighting the versatility of bromo-substituted benzene derivatives in organic synthesis (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).
Structural and Chemical Characterization
- Crystallographic and Spectroscopic Analysis : Studies like that of Hammershøj and Christensen (2005) involved the crystallographic analysis of related compounds, such as diethyl 5‐bromo‐4,7‐dimethoxyindan‐2,2‐dicarboxylate, derived from similar bromo-substituted benzene derivatives (Hammershøj & Christensen, 2005).
Thermophysical Properties and Interactions
- Understanding Thermophysical Properties : Ramesh, YunusM.Y., and Ramesh (2015) investigated the thermophysical properties of binary liquid mixtures, including those with bromobenzene, to understand molecular interactions. Such research provides insight into the behavior of bromo-substituted benzene derivatives in different conditions (Ramesh, YunusM.Y., & Ramesh, 2015).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3,4-dimethoxy-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-7(10)4-5-8(11-2)9(6)12-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIYVHQIOHSCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356548 | |
Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dimethoxy-2-methylbenzene | |
CAS RN |
74866-17-4 | |
Record name | 1-bromo-3,4-dimethoxy-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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